![molecular formula C16H12ClFN2O3S2 B2977223 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895484-30-7](/img/structure/B2977223.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, also known as Cmpd-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer research.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research on sulfonamide derivatives has highlighted their potential in anticancer therapies. The synthesis of various sulfonamide derivatives has led to the identification of compounds with notable cytotoxic activities against breast and colon cancer cell lines. For instance, a study by Ghorab et al. (2015) demonstrated that certain compounds exhibited potent anticancer activities, with one compound showing significant potency against breast cancer cell lines, suggesting the potential therapeutic applications of these derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Anti-inflammatory Activity
Sulfonamide compounds have also been explored for their anti-inflammatory properties. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-... and assessed their anti-inflammatory activity, finding that several compounds showed significant to moderate anti-inflammatory effects. This highlights the versatility of sulfonamide derivatives in targeting inflammation-related conditions (Sunder & Maleraju, 2013).
Enzyme Inhibition for Disease Treatment
The structural manipulation of sulfonamide derivatives has shown promise in the inhibition of specific enzymes, potentially useful in the treatment of diseases. Stec et al. (2011) investigated various heterocyclic analogues for their ability to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), crucial for cancer cell growth and survival. Their work suggests that certain analogues can serve as effective inhibitors, offering a pathway for developing new therapeutic agents (Stec, Andrews, Booker, et al., 2011).
Anticonvulsant Properties
Exploring sulfonamide derivatives for neurological applications, Farag et al. (2012) synthesized compounds incorporating a sulfonamide thiazole moiety and evaluated their anticonvulsant activities. Some synthesized compounds were effective in protecting against convulsions, indicating the potential of these compounds as anticonvulsant agents (Farag, Abd-Alrahman, Ahmed, et al., 2012).
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and assessed for their antimicrobial efficacy. Darwish et al. (2014) aimed to create new heterocyclic compounds incorporating sulfamoyl moiety with potent antimicrobial properties. Their findings suggest that these novel compounds exhibit promising antibacterial and antifungal activities, supporting the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propiedades
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S2/c1-9-2-7-12(17)15-14(9)20-16(24-15)19-13(21)8-25(22,23)11-5-3-10(18)4-6-11/h2-7H,8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYNBZSJLIUZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)
![2-Hydroxy-6-[1-(3-pyridinyloxy)ethyl]nicotinonitrile](/img/structure/B2977141.png)
![N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2977144.png)

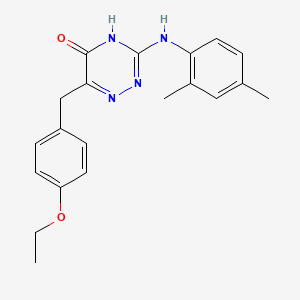
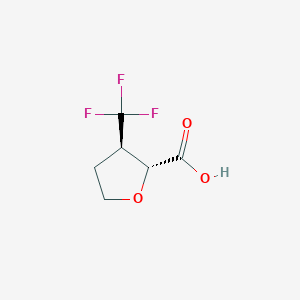
![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2977151.png)
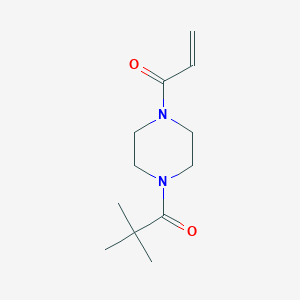

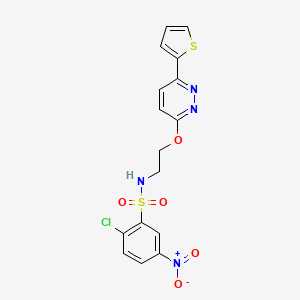
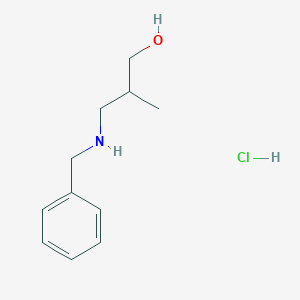
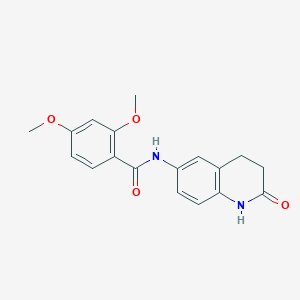
![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977163.png)
